molecular formula C18H16ClN3O4 B213559 ETHYL 4-[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE

ETHYL 4-[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE

Cat. No.: B213559
M. Wt: 373.8 g/mol
InChI Key: IELTURLSZXGRNX-UHFFFAOYSA-N
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Description

Ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-1H-pyrazole with formaldehyde and a suitable base.

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of a suitable precursor, such as a 2-furylcarbinol derivative.

    Coupling Reactions: The pyrazole and furan rings are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired intermediate.

    Esterification: The final step involves esterification of the intermediate with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Industry: The compound is investigated for its potential use as a precursor in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 4-[({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The furan ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate
  • Ethyl 4-({5-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate
  • Ethyl 4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate

Uniqueness

Ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. The combination of the pyrazole and furan rings also provides a unique scaffold that can be further modified to enhance its properties.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

ethyl 4-[[5-[(4-chloropyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C18H16ClN3O4/c1-2-25-18(24)12-3-5-14(6-4-12)21-17(23)16-8-7-15(26-16)11-22-10-13(19)9-20-22/h3-10H,2,11H2,1H3,(H,21,23)

InChI Key

IELTURLSZXGRNX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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